2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound featuring a benzoxazole ring, a furan ring, and an isoxazole ring
Mechanism of Action
Mode of Action
It’s known that the compound has been used as a luminescent material . This suggests that it may interact with its targets to produce light, possibly through a process known as fluorescence or phosphorescence.
Result of Action
The compound has been used as a luminescent material . This suggests that the molecular and cellular effects of the compound’s action may involve the production of light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol to form the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
Final Coupling: The furan ring is introduced through a coupling reaction with the isoxazole derivative, followed by the attachment of the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated flow reactors for continuous synthesis and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes or interact with biological targets .
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-ylthio)acetamide: Lacks the isoxazole and furan rings, making it less complex.
N-(furan-2-ylmethyl)acetamide: Contains the furan ring but lacks the benzoxazole and isoxazole rings.
2-(benzo[d]oxazol-2-ylthio)-N-methylacetamide: Similar structure but without the isoxazole ring.
Uniqueness
The uniqueness of 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-16(10-25-17-19-12-4-1-2-5-13(12)23-17)18-9-11-8-15(24-20-11)14-6-3-7-22-14/h1-8H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMNWHSKVOTKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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